N-tert-butyl-3-[(2E)-2-(2,4-dichlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanamide
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Overview
Description
3-[(2E)-2-(2,4-DICHLOROBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a synthetic organic compound It is characterized by its complex structure, which includes a benzisothiazole ring, a dichlorobenzylidene moiety, and a hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-(2,4-DICHLOROBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzisothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorobenzylidene Moiety: This step involves the condensation of a dichlorobenzaldehyde with a suitable hydrazine derivative.
Coupling with the Propanamide Group: The final step involves coupling the intermediate with a propanamide derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzisothiazole ring or the hydrazino group.
Reduction: Reduction reactions could target the dichlorobenzylidene moiety or the hydrazino group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, the compound might exhibit biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties. Research could focus on its mechanism of action and potential therapeutic applications.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-(2,4-DICHLOROBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole Derivatives: Compounds with similar benzisothiazole rings.
Dichlorobenzylidene Derivatives: Compounds with similar dichlorobenzylidene moieties.
Hydrazino Derivatives: Compounds with similar hydrazino groups.
Uniqueness
What sets 3-[(2E)-2-(2,4-DICHLOROBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE apart is its unique combination of these functional groups, which could confer distinct chemical and biological properties not seen in other compounds.
Properties
Molecular Formula |
C21H22Cl2N4O3S |
---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
N-tert-butyl-3-[[(E)-(2,4-dichlorophenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanamide |
InChI |
InChI=1S/C21H22Cl2N4O3S/c1-21(2,3)25-19(28)10-11-27(24-13-14-8-9-15(22)12-17(14)23)20-16-6-4-5-7-18(16)31(29,30)26-20/h4-9,12-13H,10-11H2,1-3H3,(H,25,28)/b24-13+ |
InChI Key |
MIGOFMRAUJUEJN-ZMOGYAJESA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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